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Introduction and Disease Background

Ranula is a mucous extravasation cyst that forms in the floor of the mouth following the rupture or

obstruction of salivary gland ducts, leading to the accumulation of saliva in surrounding tissues. The term

"ranula" derives from the Latin word "rana" (frog), reflecting the translucent, bluish swelling that resembles

a frog's underbelly [1]. Ranulas are classified into two distinct clinical variants: simple ranulas, which

remain confined to the floor of the mouth above the mylohyoid muscle, and plunging ranulas, which extend

through the mylohyoid muscle into the neck spaces [1] [2]. These lesions typically originate from the

sublingual salivary glands, either from the greater sublingual gland (GSLG) in the posterior segment or the

lesser sublingual glands (LSLG) and their associated Rivini ducts in the anterior segment [3] [4].

The conventional management of ranulas has primarily involved surgical interventions, including

marsupialization (creating a permanent opening for drainage) or complete excision of the cyst along with the

affected sublingual gland [5]. However, surgical approaches carry significant risks, including injury to

lingual nerves, damage to Wharton's duct (which drains the submandibular gland), postoperative

hematoma formation, and persistent recurrence with rates ranging from 25% to 89% depending on the

surgical technique [5]. Additionally, surgical management often requires general anesthesia and involves

substantial tissue dissection, leading to longer recovery times and increased healthcare costs. These
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limitations have prompted the investigation of minimally invasive alternatives, particularly sclerotherapy,

which has emerged as a promising treatment modality with favorable efficacy and safety profiles [6] [7].

Mechanism of Action

Picibanil (OK-432) is a lyophilized biological preparation derived from a low-virulence strain (Su) of

Group A Streptococcus pyogenes that has been incubated with benzylpenicillin [7]. This sclerosing agent

functions through a complex immunomodulatory mechanism that induces cyst resolution without the need

for extensive surgical intervention. When injected into the cystic cavity, Picibanil initiates a localized

inflammatory cascade characterized by the recruitment and activation of various immune cells, including

neutrophils, macrophages, and T-lymphocytes [7]. These activated cells subsequently release a spectrum of

pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and

interferon-gamma (IFN-γ), which increase vascular permeability and initiate endothelial damage [7].

The pathophysiological process of cyst resolution involves multiple sequential phases. Initially, the

cytokine-mediated inflammatory response damages the lymphatic endothelial cells lining the cyst wall,

disrupting fluid transport mechanisms [7]. Subsequently, the increased vascular permeability leads to serum

protein leakage and fibrin deposition within the cystic cavity, promoting adhesion and collapse of the cyst

walls [8]. This inflammatory phase is followed by a fibrotic stage characterized by the activation of

fibroblasts and deposition of collagen fibers, resulting in progressive shrinkage and eventual obliteration of

the cystic space [7] [8]. The entire process typically occurs over 4-8 weeks, with maximal therapeutic effect

observed approximately 6 weeks post-procedure [7]. Unlike surgical excision, which physically removes the

cyst but carries risks of nerve damage and recurrence, Picibanil sclerotherapy induces biological closure of

the cyst while preserving surrounding anatomical structures and minimizing functional compromise.

Clinical Efficacy Data

Systematic Review Findings

The efficacy of Picibanil sclerotherapy for benign cystic lesions of the head and neck, including ranulas, has

been evaluated in numerous clinical studies. A comprehensive systematic review published in 2021
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analyzing 474 cases from 32 studies reported compelling outcomes across various cystic conditions [6]. The

review demonstrated that 60.5% of patients (287 cases) achieved complete response to sclerotherapy, while

27.9% (132 cases) showed partial response, and only 11.6% (55 cases) exhibited no response to treatment

[6]. Importantly, the analysis revealed that Picibanil demonstrated superior complete response rates

(62.0%) compared to ethanol (39.4%), with statistical significance (p=0.015) [6]. The overall requirement for

subsequent surgical intervention following sclerotherapy was relatively low, occurring in only 11.2% of

cases (53 patients) across all sclerosing agents [6].

Agent-Specific Efficacy and Comparative Performance

Table 1: Comparative Efficacy of Sclerosing Agents for Ranula Treatment

Sclerosing
Agent

Complete
Response
Rate

Partial
Response
Rate

No
Response
Rate

Key
Advantages

Significant
Limitations

Picibanil
(OK-432)

62.0% [6] 27.9% (across

all agents) [6]

11.6%

(across all
agents) [6]

Higher

complete
response rate;

Favorable
safety profile

[6] [9]

Requires

penicillin allergy
testing;

Inflammatory
side effects [7]

[8]

Ethanol 39.4% [6] Similar partial

response rate

Similar no

response
rate

Cost-effective;

Potent
sclerosing

effect [7]

Higher risk of

serious
complications

(nerve injury,
skin necrosis) [7]

Bleomycin 65.0%
(complete +

general
improvement)

[4]

35.0%
(general

improvement)
[4]

7.7% (5/65
cases) [4]

Effective for
specific ranula

types [4]

Potential
pulmonary

fibrosis; Limited
to LSLG ranulas

[7] [4]
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Sclerosing
Agent

Complete
Response
Rate

Partial
Response
Rate

No
Response
Rate

Key
Advantages

Significant
Limitations

Doxycycline Not specifically
reported for

ranula

Not specifically
reported for

ranula

Not
specifically

reported for
ranula

Widely
available

Severe pain
post-injection [7]

A prospective observational study specifically examining Picibanil sclerotherapy for cervical cysts

demonstrated particularly promising results, with nearly complete regression observed in 8 of 14 patients

(57.1%) and complete regression in 3 additional cases (21.4%) [9]. The remaining patients (21.4%)

achieved significant cyst atrophy with only residual findings, and just one case required subsequent surgical

excision [9]. These outcomes highlight the potential of Picibanil as a primary treatment modality that can

potentially replace surgical extirpation in selected cases. The therapeutic success appears to be influenced

by various factors, including cyst characteristics (unilocular versus multilocular), anatomical location, and

previous interventions [7]. Specifically, unilocular cysts demonstrate better response rates compared to

multilocular lesions, and macrocystic lymphatic malformations respond more favorably than microcystic

variants [7].

Treatment Protocol

Patient Selection and Pre-procedural Evaluation

The appropriate selection of candidates for Picibanil sclerotherapy is crucial for achieving optimal

therapeutic outcomes. Ideal candidates include patients with clinically diagnosed simple or plunging ranulas

that are symptomatic or causing functional impairment, such as difficulties with speech, mastication, or

swallowing [7] [1]. Prior to procedure initiation, a comprehensive diagnostic workup must be performed to

confirm the benign nature of the lesion and exclude malignancy. This evaluation typically includes clinical

examination, ultrasonography to characterize cyst architecture (unilocular vs. multilocular), and in

complex cases, MRI or CT imaging to delineate the full extent of the lesion, particularly for plunging
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ranulas [1] [2]. Fine needle aspiration (FNA) may be utilized to confirm the diagnosis by extracting cystic

fluid for analysis [1].

A critical pre-procedural consideration involves conducting a penicillin allergy assessment, as Picibanil

is derived from Streptococcus pyogenes incubated with benzylpenicillin [7] [8]. Patients with confirmed

penicillin allergy should not receive Picibanil, and alternative sclerosing agents should be considered.

Additional contraindications include the presence of active infection at the injection site, uncorrected

coagulation disorders, and the inability to secure emergency airway management equipment in case of rare

but potential laryngeal edema [6] [8]. For patients proceeding with Picibanil sclerotherapy, informed consent

should specifically address the expected inflammatory response, potential need for multiple treatment

sessions, and rare but serious complications.

Preparation and Administration Technique

Table 2: Picibanil Preparation and Dosing Protocol

Parameter Specifications Additional Considerations

Reconstitution 1 KE (Klinische Einheit) vial mixed with 10
mL normal saline [7]

Resulting concentration: 0.01 mg/mL
[9]

Aspiration
Volume

Aspirate entire cystic content before
injection [7]

Record volume for appropriate dosing

Injection
Volume

Equal to aspirated volume (maximum 20
mL regardless of aspirate) [7]

For multiloculated cysts: divide total
volume among cavities

Procedure
Setting

Outpatient clinic with ultrasound guidance
[7]

Emergency airway equipment must
be available

Repeat
Injections

Assess response at 6-8 weeks; repeat if
partial response [7]

Multiple sessions may be required for
optimal effect

The technical execution of Picibanil sclerotherapy requires precision and adherence to established

guidelines to maximize efficacy while minimizing complications. The procedure is typically performed
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under ultrasound guidance to ensure accurate needle placement within the cystic cavity and to avoid

surrounding vital structures [7]. After appropriate local anesthesia administration, the cystic fluid is

completely aspirated, and the volume recorded. The prepared Picibanil solution (0.01 mg/mL) is then

injected in a volume equivalent to the aspirated fluid, not exceeding the maximum recommended volume of

20 mL [7]. For multiloculated cysts, the total volume of sclerosing agent should be distributed among the

individual cavities under ultrasound visualization. Following injection, patients are monitored for acute

adverse reactions for approximately 2-4 hours before discharge, with specific instructions regarding

expected post-procedural symptoms and emergency warning signs.

Post-procedural Care and Follow-up

The post-sclerotherapy period is characterized by a predictable inflammatory response that typically

manifests as localized swelling, erythema, pain, and mild fever persisting for 3-5 days [7]. These symptoms

represent expected therapeutic effects rather than complications and can be managed with analgesics

(avoiding aspirin and NSAIDs in the immediate post-procedure period due to bleeding risk) and antipyretics

[7]. Patients should be advised to maintain adequate hydration and consume a soft diet for several days to

minimize discomfort during chewing and swallowing. Oral hygiene instructions should include gentle

cleansing of the oral cavity without aggressive rinsing that might disrupt the injection site.

The assessment of therapeutic response should be conducted at approximately 6-8 weeks post-procedure,

as the maximal effect of Picibanil typically requires this duration for full manifestation [7]. Follow-up

evaluation should include both clinical examination and ultrasonographic imaging to objectively measure

cyst reduction [9]. For patients with partial response or residual cystic components, a second sclerotherapy

session may be scheduled at this juncture. Successful treatment is defined as complete clinical resolution of

the ranula with no ultrasonographic evidence of residual cyst, restoration of normal oral function, and

absence of recurrence during long-term follow-up [6] [9]. Patients should be monitored periodically for

potential recurrence for at least 6-12 months following successful treatment.

Safety and Adverse Events

Picibanil sclerotherapy demonstrates a favorable safety profile compared to surgical intervention and other

sclerosing agents, particularly ethanol [6] [7]. The majority of adverse events associated with Picibanil are
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mild to moderate in severity and directly related to the intended inflammatory mechanism of action. The

most frequently reported side effects include localized swelling (approximately 40% of cases), pain at the

injection site (25-35%), transient fever (18-20%), and odynophagia (difficulty swallowing, 16%) [7].

These symptoms typically emerge within 24-48 hours post-procedure and resolve spontaneously within 3-5

days with supportive care alone [7].

The systematic review of 474 cases documented only one incident of laryngeal edema requiring non-

operative management, with no other major complications reported across the studied population [6].

However, the literature does document rare but potentially serious adverse effects, including a case of

severe inflammatory reaction with extensive bleeding following peri-orbital injection [8] and an instance

of hyponatremia secondary to syndrome of inappropriate antidiuretic hormone secretion (SIADH)

following intrapleural administration [8]. Additionally, hemolytic anemia of presumed immune origin has

been reported in one patient receiving Picibanil [8]. These serious complications, while rare, underscore the

necessity of performing sclerotherapy in appropriately equipped facilities with personnel trained in

emergency management.

When comparing the safety profiles of different sclerosing agents, ethanol demonstrates a notably higher

incidence of serious complications, including nerve injury, skin necrosis, hemoglobinuria, and

cardiovascular effects such as hypotension and even cardiopulmonary collapse in rare instances [7].

Bleomycin, while effective for some cystic conditions, carries the potentially life-threatening risk of

pulmonary fibrosis, which limits its clinical utility [7] [3]. Doxycycline injections frequently cause severe

pain and discomfort lasting 1-3 hours post-procedure [7]. In contrast, Picibanil offers a superior

therapeutic ratio with comparable efficacy to these alternatives but with significantly fewer serious adverse

events.

Comparative Treatment Analysis

Table 3: Comprehensive Comparison of Ranula Management Modalities
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Treatment
Modality

Efficacy
(Cure Rate)

Recurrence
Rate

Advantages Disadvantages
Ideal
Candidate

Picibanil
Sclerotherapy

60.5%

complete
response;

27.9% partial
response [6]

11.2%

require
surgery [6]

Minimally

invasive; Low
complication

rate; No
nerve injury

risk [6] [9]

Inflammatory

side effects;
Multiple

sessions
possible [7]

Simple and

plunging
ranulas;

Patients
preferring

non-surgical
approach [6]

[7]

Surgical
Excision
(Ranula +
Gland)

98.8% cure

rate [5]

0-2% [5] Highest cure

rate;
Definitive

treatment [5]

Nerve injury

risk; Longer
recovery;

General
anesthesia [5]

Large,

recurrent, or
plunging

ranulas;
Failed

sclerotherapy
[5]

Marsupialization
with Packing

88-100%
success [5]

0-12% [5] Tissue
preservation;

Lower nerve
injury risk

Packing
discomfort;

Longer healing;
Multiple visits [5]

Simple
ranulas;

Pediatric
patients [5]

Marsupialization
Only

11-39%
success [5]

61-89% [5] Simple
technique;

Minimal
tissue

removal

High recurrence
rate [5]

Temporary
measure;

Poor surgical
candidates

Bleomycin
Sclerotherapy

65%

complete +
35% general

improvement
for LSLG

ranulas [4]

0% for

LSLG
ranulas [4]

Effective for

specific
ranula types

Ineffective for

GSLG ranulas;
Pulmonary

fibrosis risk [7]
[4]

LSLG-derived

ranulas only
[4]
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The comparative analysis of ranula management modalities reveals distinct clinical applications for each

approach based on efficacy, safety, and practical considerations. Surgical excision of the ranula along with

the sublingual gland remains the gold standard for definitive management, particularly for complex or

recurrent cases, demonstrating the highest cure rate of 98.8% in meta-analyses [5]. However, this approach

carries inherent risks of nerve injury (lingual and marginal mandibular), duct damage, and the need for

general anesthesia with associated surgical risks [5]. Marsupialization techniques offer tissue-preserving

alternatives with variable success rates—while simple marsupialization has unacceptably high recurrence

rates (61-89%), the modified approach with prolonged packing demonstrates significantly better outcomes

(0-12% recurrence) but requires patient tolerance of intraoral packing for 7-14 days [5].

Picibanil sclerotherapy occupies an important therapeutic niche as a minimally invasive primary

intervention for both simple and plunging ranulas, offering a favorable balance of efficacy and safety [6] [9].

Its unique advantages include the ability to perform the procedure in an outpatient setting without general

anesthesia, minimal tissue trauma, and negligible risk of nerve injury [6] [7]. The principal limitations

include the predictable but uncomfortable inflammatory response and the potential need for multiple

treatment sessions to achieve complete resolution [7]. Bleomycin sclerotherapy demonstrates remarkable

efficacy (100% success) for ranulas originating from the lesser sublingual glands (LSLG) or Rivini ducts but

shows no benefit for those derived from the greater sublingual gland (GSLG) [4]. This underscores the

importance of precise anatomical characterization before selecting sclerotherapy agents.

Research Gaps and Future Directions

Despite the growing body of evidence supporting Picibanil sclerotherapy for ranula management, several

significant knowledge gaps warrant further investigation. Well-designed randomized controlled trials

directly comparing Picibanil sclerotherapy with surgical excision (the current gold standard) are notably

lacking in the literature [6] [5]. Such studies should employ standardized outcome measures, including

patient-reported quality of life metrics, functional assessments, and comprehensive economic analyses to

fully evaluate the comparative effectiveness of these approaches. Additionally, research focusing on

predictive factors for treatment success remains limited, with insufficient evidence regarding how cyst

characteristics (size, loculation, anatomical origin), patient factors (age, previous treatments), and technical

considerations (injection volume, concentration, ultrasound guidance techniques) influence therapeutic

outcomes [6] [7].
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Future research directions should prioritize several key areas. Combination approaches utilizing Picibanil

with other treatment modalities represent a promising avenue for investigation, particularly for complex or

multiloculated cysts that demonstrate suboptimal response to single-modality therapy [7]. The development

of novel sclerosing agents with improved efficacy and reduced inflammatory side effects would address

significant limitations of current options [7]. Furthermore, long-term outcome studies with extended

follow-up periods (5-10 years) are essential to definitively establish the durability of Picibanil sclerotherapy

and its true recurrence rates compared to surgical management [6] [9]. Technical refinements in image-

guided injection techniques, including the use of contrast-enhanced ultrasound and real-time monitoring of

sclerosant distribution, may enhance precision and treatment outcomes while minimizing complications [7].

Finally, patient selection algorithms incorporating imaging characteristics, clinical presentation, and

molecular markers would enable more personalized treatment approaches and optimize resource utilization.

Conclusions and Recommendations

Picibanil sclerotherapy represents a highly valuable therapeutic option in the comprehensive management

of ranulas, demonstrating a favorable balance of efficacy and safety based on current evidence. The

procedure offers distinct advantages as a minimally invasive alternative to surgical excision, particularly

for patients who are suboptimal surgical candidates, those wishing to avoid general anesthesia, or individuals

concerned about the risk of nerve injury associated with surgical dissection [6] [7] [9]. The clinical

application of Picibanil should be guided by careful patient selection, thorough pre-procedural evaluation to

exclude malignancy and confirm benign cystic pathology, and appropriate technical execution with

ultrasound guidance to ensure precise intracystic injection [7] [9].

Based on the available evidence, the following evidence-based recommendations are proposed:

First-line consideration: Picibanil sclerotherapy should be considered as a primary treatment option

for both simple and plunging ranulas, particularly those that are unilocular and of moderate size [6]

[7].

Pre-procedural requirements: Comprehensive imaging (ultrasonography ± MRI) and penicillin

allergy testing are mandatory before treatment initiation [7] [1].

Technical execution: Procedures should be performed under ultrasound guidance with appropriate

dosing (0.01 mg/mL concentration, volume matching aspirated fluid, maximum 20 mL) [7] [9].
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Post-procedural management: Patients should be educated about the expected inflammatory

response and monitored for 6-8 weeks before assessing need for additional sessions [7].

Surgical consultation: Cases with inadequate response after 2-3 sclerotherapy sessions or with

features suggesting complex anatomy should be referred for surgical evaluation [6] [5].

The integration of Picibanil sclerotherapy into clinical practice requires a multidisciplinary approach

involving otolaryngologists, oral surgeons, interventional radiologists, and pathologists to optimize patient

selection, technical performance, and outcomes assessment. Future research efforts should focus on

addressing current knowledge gaps through rigorous comparative effectiveness studies and long-term

outcome assessments to further refine the role of this promising minimally invasive therapy in ranula

management.

Diagrams

Figure 1: Picibanil Sclerotherapy Clinical Decision Pathway
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Figure 2: Picibanil Mechanism of Action - Immunological
Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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